molecular formula C12H12N2O2 B3045864 Ethyl 1-phenyl-1H-pyrazole-5-carboxylate CAS No. 115315-94-1

Ethyl 1-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B3045864
CAS No.: 115315-94-1
M. Wt: 216.24 g/mol
InChI Key: RIDCTNJRFMAYQU-UHFFFAOYSA-N
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Description

Ethyl 1-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with an ethyl ester group at the 5-position and a phenyl group at the 1-position, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-phenyl-1H-pyrazole-5-carboxylate can be synthesized through various methods. One common approach involves the condensation of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with hydrazine derivatives . The reaction typically proceeds under reflux conditions in ethanol, followed by cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound often employs multi-step synthesis routes, starting from readily available precursors. The process may involve the use of transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 1-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anti-inflammatory effects by modulating inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold in drug design and synthesis .

Properties

IUPAC Name

ethyl 2-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-9-13-14(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDCTNJRFMAYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423719
Record name Ethyl 1-phenyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115315-94-1
Record name Ethyl 1-phenyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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